molecular formula C17H17N3O2S B12339863 2-(dimethylamino)-N-(1-oxo-8aH-isoquinolin-6-yl)-2-thiophen-3-ylacetamide

2-(dimethylamino)-N-(1-oxo-8aH-isoquinolin-6-yl)-2-thiophen-3-ylacetamide

Cat. No.: B12339863
M. Wt: 327.4 g/mol
InChI Key: CATRXXCEZSXDIF-UHFFFAOYSA-N
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Description

2-(dimethylamino)-N-(1-oxo-8aH-isoquinolin-6-yl)-2-thiophen-3-ylacetamide is a complex organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-N-(1-oxo-8aH-isoquinolin-6-yl)-2-thiophen-3-ylacetamide typically involves multi-step organic reactions. The starting materials might include isoquinoline derivatives, thiophene derivatives, and dimethylamine. Common synthetic routes may involve:

    Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction or Bischler-Napieralski reaction.

    Introduction of the Thiophene Moiety: This step might involve cross-coupling reactions such as Suzuki or Stille coupling.

    Amidation Reaction: The final step could involve the formation of the amide bond through a reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-N-(1-oxo-8aH-isoquinolin-6-yl)-2-thiophen-3-ylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of strong bases or acids, depending on the nature of the substituent.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-N-(1-oxo-8aH-isoquinolin-6-yl)-2-thiophen-3-ylacetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in cell signaling pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Compounds like berberine or papaverine.

    Thiophene Derivatives: Compounds such as thiophene-2-carboxamide or thiophene-3-carboxylic acid.

Uniqueness

What sets 2-(dimethylamino)-N-(1-oxo-8aH-isoquinolin-6-yl)-2-thiophen-3-ylacetamide apart is its unique combination of functional groups, which might confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

2-(dimethylamino)-N-(1-oxo-8aH-isoquinolin-6-yl)-2-thiophen-3-ylacetamide

InChI

InChI=1S/C17H17N3O2S/c1-20(2)15(12-6-8-23-10-12)17(22)19-13-3-4-14-11(9-13)5-7-18-16(14)21/h3-10,14-15H,1-2H3,(H,19,22)

InChI Key

CATRXXCEZSXDIF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(C1=CSC=C1)C(=O)NC2=CC3=CC=NC(=O)C3C=C2

Origin of Product

United States

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